molecular formula C10H6Cl2O4S2 B1595758 naphthalene-1,5-disulfonyl chloride CAS No. 1928-01-4

naphthalene-1,5-disulfonyl chloride

Cat. No.: B1595758
CAS No.: 1928-01-4
M. Wt: 325.2 g/mol
InChI Key: BCXWMIMRDMIJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

naphthalene-1,5-disulfonyl chloride: is an organic compound with the molecular formula C10H6Cl2O4S2 . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: naphthalene-1,5-disulfonyl chloride can be synthesized by reacting naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform, and the mixture is heated to around 110°C. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of 1,5-naphthalenedisulfonyl chloride involves the chlorosulfonation of naphthalene. This process uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: naphthalene-1,5-disulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,5-naphthalenedisulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved . The molecular targets and pathways include the interaction with amine groups in biomolecules, leading to the formation of stable sulfonamide linkages .

Comparison with Similar Compounds

  • 1-Naphthalenesulfonyl chloride
  • 2-Naphthalenesulfonyl chloride
  • 2-Naphthalenesulfonyl fluoride
  • 1-Naphthalenesulfonamide
  • 2-Naphthalenesulfonamide

Comparison: naphthalene-1,5-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups at specific positions on the naphthalene ring. This structural feature enhances its reactivity compared to mono-substituted naphthalene derivatives. Additionally, the presence of two reactive sites allows for the formation of more complex and diverse chemical structures .

Properties

CAS No.

1928-01-4

Molecular Formula

C10H6Cl2O4S2

Molecular Weight

325.2 g/mol

IUPAC Name

naphthalene-1,5-disulfonyl chloride

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H

InChI Key

BCXWMIMRDMIJGL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl

Key on ui other cas no.

1928-01-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

64.1 g (0.5 mol) of naphthalene are introduced with ice cooling into 640.7 g (5.5 mol) of chlorosulfonic acid, to which 1 g of sulfamic acid has been added. The mixture is then stirred at room temperature for 4 hours. The reaction mixture is added dropwise to ice water, and the precipitated crystals are filtered off with suction and washed with water. 172.1 g of naphthalene-1,5-disulfonyl chloride having a water content of 26.5% and a chloride content of 71.6%, corresponding to 123.2 g (75.7%), are obtained.
Quantity
64.1 g
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ice water
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Synthesis routes and methods II

Procedure details

64.1 g (0.5 mol) of naphthalene and 640.7 g (5.5 mol) of chlorosulfonic acid are reacted as in Example 26, but without addition of sulfamic acid. 139.4 g of naphthalene-1,5-disulfonyl chloride having a water content of 25.8% and a chloride content of 72.5%, corresponding to 101.1 g (62.2%), are obtained.
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64.1 g
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640.7 g
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